molecular formula C77H120O42 B577272 P-BenzoquinoneForSynthesis CAS No. 119-61-6

P-BenzoquinoneForSynthesis

Cat. No.: B577272
CAS No.: 119-61-6
M. Wt: 1717.765
InChI Key: DXDVXLLFEFFVGF-XVHRNKFMSA-N
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Description

P-BenzoquinoneForSynthesis, also known as 1,4-Benzoquinone or para-benzoquinone, is an organic compound with the molecular formula C6H4O2. It is a yellow crystalline solid with a distinctive odor. This compound is widely used in organic synthesis and serves as a precursor to various chemicals and materials .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

P-BenzoquinoneForSynthesis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of P-BenzoquinoneForSynthesis involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical processes. In biological systems, it can participate in electron transfer chains, influencing cellular respiration and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: Similar in structure but with an additional benzene ring.

    2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative of P-BenzoquinoneForSynthesis.

    Chloranil (tetrachloro-1,4-benzoquinone): A chlorinated derivative with different reactivity.

Uniqueness

This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

119-61-6

Molecular Formula

C77H120O42

Molecular Weight

1717.765

IUPAC Name

(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid

InChI

InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1

InChI Key

DXDVXLLFEFFVGF-XVHRNKFMSA-N

SMILES

CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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